2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is a chemical compound characterized by the molecular formula and a molecular weight of . It is also recognized as Anastrozole Impurity C, indicating its relevance in pharmaceutical contexts, particularly in the development of aromatase inhibitors . This compound plays a significant role in scientific research, particularly in the fields of chemistry and biology.
The synthesis of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) typically involves several key steps:
The synthesis process may require careful control of reaction conditions, including temperature and solvent choice, to optimize yields and purity. The use of specific catalysts can enhance reaction efficiency.
The molecular structure of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) features a central phenylene group with bromomethyl substituents and two 2-methylpropanenitrile groups attached. The structural representation can be described using various notations:
CC(C)(C#N)c1cc(CBr)cc(c1)C(C)(C)C#N
InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3
.Key structural data includes:
The compound undergoes various chemical reactions:
These reactions are significant for modifying the compound's structure for various applications in research and industry.
The primary application of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) lies in its role as an impurity reference in the production of Anastrozole, an aromatase inhibitor.
Target of Action: Aromatase enzyme.
Mode of Action: By binding to the aromatase enzyme, it inhibits its activity, reducing estrogen production from androgens .
Biochemical Pathways: This inhibition affects estrogen biosynthesis pathways and can lead to decreased estrogen levels in tissues sensitive to this hormone.
Key chemical properties include:
These properties suggest that the compound may have favorable characteristics for biological activity .
The applications of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) are diverse:
The compound features a meta-substituted benzene ring with a bromomethyl (–CH₂Br) group at position 1 and two identical 2-methylpropane-1,1-diyl dinitrile groups (–C(CH₃)₂CN) at positions 3 and 5. This symmetric arrangement creates a sterically congested environment that profoundly influences its reactivity. The bromomethyl group serves as the primary reaction site for nucleophilic substitutions, while the electron-withdrawing nitrile groups enhance the electrophilicity of the benzyl carbon and stabilize adjacent carbanionic intermediates .
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) |
Synonyms | 3,5-Bis(1-cyano-1-methylethyl)benzyl bromide; Anastrozole Impurity D; α,α,α',α'-Tetramethyl-5-bromomethyl-1,3-benzenediacetonitrile |
CAS Registry Number | 120511-84-4 |
Molecular Formula | C₁₅H₁₇BrN₂ |
SMILES | BrCC1=CC(C(C)(C)C#N)=CC(C(C)(C)C#N)=C1 |
InChI Key | IHXHGCDOJLOZML-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C#N)c1cc(CBr)cc(c1)C(C)(C)C#N |
The InChI code (1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3
) precisely encodes its atomic connectivity, stereochemistry, and tautomeric state. X-ray crystallography would likely confirm a near-planar benzene ring with the bulky tertiary nitrile groups rotated out of plane to minimize steric clashes [1] [5].
The emergence of this compound is inextricably linked to the quest for selective estrogen suppression therapies in the late 20th century. Prior to the 1990s, breast cancer treatments relied heavily on anti-estrogens like tamoxifen, which suffered from partial agonist activity and associated toxicities. The paradigm shifted toward aromatase inhibition—a strategy aimed at blocking the conversion of androgens to estrogens. Researchers at Zeneca Pharmaceuticals pioneered this approach, culminating in the development of Anastrozole (marketed as Arimidex®) [4].
Synthetic routes to Anastrozole required a pivotal intermediate capable of coupling the triazole pharmacophore with the benzyl dinitrile backbone. Initial attempts employed 3,5-bis(bromomethyl)toluene, but its bis-electrophile nature led to uncontrolled polymerizations and low yields. The breakthrough came with the strategic incorporation of tertiary nitrile groups, which served dual purposes:
Table 2: Evolution of Anastrozole Synthetic Intermediates
Intermediate Generation | Structure | Limitations | Advancements |
---|---|---|---|
1st Generation (1980s) | 3,5-Bis(bromomethyl)toluene | Poor regioselectivity; polymerization | Simpler synthesis |
2nd Generation (Early 1990s) | Halogenated benzyl dinitriles | Metabolic instability | Enhanced steric control |
Current Compound | C₁₅H₁₇BrN₂ | Requires cryogenic storage | Enables single-step triazole incorporation |
Patent analyses reveal that Zeneca optimized the synthesis of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) via phase-transfer catalysis, reacting 3,5-bis(bromomethyl)toluene with potassium cyanide in the presence of tetrabutylammonium bromide. This method achieved yields >75% and purity >95%, making large-scale production feasible [4] [5].
This compound’s paramount value lies in its function as the penultimate precursor to Anastrozole—a first-line therapy for hormone receptor-positive breast cancer. The bromomethyl group undergoes efficient nucleophilic displacement with 1,2,4-triazole under basic conditions, forging the critical benzyl-triazole linkage in Anastrozole. This single-step conversion occurs with minimal formation of regioisomers due to steric protection from the adjacent tertiary nitrile groups [2] [4].
Table 3: Industrial Synthesis of Anastrozole Using This Intermediate
Reaction Step | Reagents/Conditions | Function | Yield |
---|---|---|---|
Nucleophilic Substitution | 1,2,4-Triazole, K₂CO₃, DMF, 80°C | Introduces triazole pharmacophore | 85–92% |
Purification | Crystallization (ethanol/water) | Removes unreacted triazole and salts | Purity >99.5% |
The intermediate is designated Anastrozole Impurity D in pharmacopeial standards, reflecting its potential to persist in trace amounts during drug synthesis. Regulatory guidelines (e.g., EP and USP) mandate strict control of its levels (<0.15%) in final drug substances due to genotoxicity concerns associated with alkyl bromides [2] . Global suppliers like BLD Pharmatech, LGC Standards, and CymitQuimica offer this intermediate at costs ranging from $26/100mg to $283/25g, with stringent purity specifications (typically ≥95%) for research and manufacturing [1] [5].
Reaction Scheme:Step 1: Synthesis of Intermediate3,5-Bis(bromomethyl)toluene + 2 KCN → 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: